molecular formula C13H15ClN2O B3146540 8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one CAS No. 6029-26-1

8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one

Cat. No. B3146540
CAS RN: 6029-26-1
M. Wt: 250.72 g/mol
InChI Key: ISVGLFPWWZUOQR-UHFFFAOYSA-N
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Description

“8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one” is a chemical compound that belongs to the class of N-fused heterocyclic compounds . It is a derivative of pyrido[1,2-a]pyrimidin-6-one .


Synthesis Analysis

The synthesis of this compound involves a sequential four-component reaction . The process involves the formation of diversely substituted 9-nitro-1,2,3,4,7,8-hexahydro-6H-pyrido[1,2-a]pyrimidin-6-ones from the reaction of Meldrum’s acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene and various diamines in the presence of p-toluene sulfonic acid (PTSA) as an acidic catalyst in water as a green solvent .


Molecular Structure Analysis

The crystal structure and the structural features of the 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one, C13H16N2O, obtained by condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane . Molecules are weakly linked by the intermolecular hydrogen bonds C=O···H–N into the chains .


Chemical Reactions Analysis

The reaction didn’t stop at the amide or pyrrolone stage, but goes via two heterocyclization with the formation of bicyclic system .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 220–224 °C . The 1H NMR and 13C NMR spectral data provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

A series of compounds including 8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one have been synthesized for various research applications. For instance, Liu et al. (2007) detailed the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, a process involving an aza-Wittig reaction and X-ray analysis for structural confirmation (Liu, He, & Ding, 2007).

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. Abdel-rahman et al. (2002) synthesized and tested the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, Guna and Purohit (2012) investigated the antimicrobial activity of similar pyrimidine derivatives (Guna & Purohit, 2012).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of related compounds have been a focal point of research. Linkova et al. (2018) examined the crystal structure of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one, highlighting the weak intermolecular hydrogen bonds and π-π stacking interactions forming a three-dimensional framework (Linkova, Grinev, Krivoshchekova, & Yegorova, 2018).

Biological Activity

Investigations into the biological activity of these compounds are also significant. For example, Amornraksa et al. (2008) synthesized pyrrolidines type 2,4-disubstituted-6,8-dioxo-3,7-diazabicyclo octanes and evaluated their antimicrobial and antioxidative activities (Amornraksa, Prachayasittikul, & Worachartcheewan, 2008).

Future Directions

Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies and clinical trials .

properties

IUPAC Name

8a-(4-chlorophenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-11-4-2-10(3-5-11)13-7-6-12(17)16(13)9-1-8-15-13/h2-5,15H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVGLFPWWZUOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CCC(=O)N2C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180069
Record name 8a-(4-Chlorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6029-26-1
Record name 8a-(4-Chlorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6029-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8a-(4-Chlorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
Reactant of Route 2
8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
Reactant of Route 3
8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
Reactant of Route 4
8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
Reactant of Route 5
8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one
Reactant of Route 6
8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one

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